molecular formula C6H2Cl2N2S B2378761 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine CAS No. 857970-66-2

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B2378761
CAS No.: 857970-66-2
M. Wt: 205.06
InChI Key: KOZXLWYJVRDWPI-UHFFFAOYSA-N
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Description

Overview of Fused Thiazole-Pyridine Heterocycles in Academic Research

Fused thiazole-pyridine heterocycles are a cornerstone of modern heterocyclic chemistry, with extensive academic research dedicated to their synthesis and the exploration of their properties. These scaffolds are recognized for their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Research has demonstrated that derivatives of thiazolopyridine exhibit potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. The structural rigidity and planar nature of the fused ring system often facilitate efficient binding to the active sites of enzymes and receptors.

Significance of the Thiazolopyridine Moiety as a Privileged Structure in Chemical Biology

The thiazolopyridine moiety is widely regarded as a "privileged structure" in chemical biology and drug discovery. This concept refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The thiazolo[5,4-b]pyridine (B1319707) scaffold, in particular, is considered a privileged structure due to its structural similarity to purine, a fundamental component of nucleic acids. This resemblance allows thiazolopyridine derivatives to act as bioisosteres of endogenous purines, enabling them to interact with a variety of purine-binding proteins, such as kinases. researchgate.net

The versatility of the thiazolopyridine scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with tailored biological activities. This adaptability has made it a valuable template for the development of novel therapeutic agents targeting a range of diseases.

Contextualization of 2,5-Dichloro-researchgate.netmdpi.comthiazolo[5,4-b]pyridine within the Thiazolopyridine Scaffold

Within the broader family of thiazolopyridines, 2,5-dichloro- researchgate.netmdpi.comthiazolo[5,4-b]pyridine serves as a key building block. The two chlorine atoms are reactive sites that can be readily displaced by various nucleophiles through substitution reactions. This reactivity allows for the strategic introduction of different functional groups to explore the structure-activity relationships (SAR) of novel derivatives. For instance, the chlorine atoms can be substituted with amines, alcohols, or thiols to generate a library of compounds for biological screening. This positions 2,5-dichloro- researchgate.netmdpi.comthiazolo[5,4-b]pyridine as a crucial intermediate in the synthesis of targeted therapeutic agents. While specific research focusing solely on the biological activities of 2,5-dichloro- researchgate.netmdpi.comthiazolo[5,4-b]pyridine is not extensively documented in publicly available literature, its importance lies in its potential as a precursor to a multitude of other functionalized thiazolopyridine derivatives.

Historical Development of Thiazolopyridine Synthesis and Applications in Research

The synthesis of fused pyridine (B92270) heterocycles has a rich history, with early methods often relying on classical condensation reactions. numberanalytics.com Over the decades, synthetic strategies have evolved significantly, driven by the need for more efficient and versatile routes to access these important scaffolds. Early approaches to thiazolopyridines often involved the construction of the pyridine ring onto a pre-existing thiazole (B1198619) core or vice-versa.

More contemporary methods include multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. dmed.org.ua Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also become indispensable tools for the functionalization of the thiazolopyridine core, enabling the introduction of a wide range of substituents with high precision and efficiency. The development of these advanced synthetic methodologies has greatly accelerated the exploration of the chemical space around the thiazolopyridine scaffold, leading to the discovery of novel compounds with potent and selective biological activities. The application of thiazolopyridines in research has mirrored this synthetic evolution, expanding from initial investigations into their fundamental chemical properties to their widespread use as lead compounds in drug discovery programs targeting a diverse array of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXLWYJVRDWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857970-66-2
Record name 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine
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Chemical Reactivity and Derivatization Strategies of the 2,5 Dichloro 1 2 Thiazolo 5,4 B Pyridine Core

Reactivity Profile of Electron-Deficient Thiazolopyridine Systems

The thiazolo[5,4-b]pyridine (B1319707) ring system is a fusion of two distinct heterocycles: thiazole (B1198619) and pyridine (B92270). researchgate.net This fusion results in an electron-deficient aromatic system. The electron-withdrawing nature of the pyridine nitrogen atom, combined with that of the fused thiazole ring, significantly reduces the electron density of the pyridine core. This inherent electronic characteristic is a defining feature of its chemical reactivity.

Electron-deficient systems like thiazolopyridines are particularly susceptible to nucleophilic substitution reactions, a contrast to electron-rich aromatic systems that typically undergo electrophilic substitution. nih.gov The activation of the pyridine ring towards nucleophilic attack is a consequence of the partial positive charges induced on the carbon atoms of the ring. nih.gov This reactivity profile makes the thiazolopyridine scaffold a valuable synthon, as it allows for the introduction of a wide array of functional groups through nucleophilic displacement of leaving groups, such as the chlorine atoms in 2,5-dichloro- researchgate.netnih.govthiazolo[5,4-b]pyridine.

Nucleophilic Substitution Reactions of Chlorine Atoms

The two chlorine atoms on the 2,5-dichloro- researchgate.netnih.govthiazolo[5,4-b]pyridine core are prime sites for nucleophilic substitution, serving as handles for molecular elaboration. The reactivity of halogens in heterocyclic systems is often influenced by their position relative to the heteroatoms. In many cases, halogens flanked by two heterocyclic nitrogen atoms exhibit enhanced reactivity and are displaced with facility. zenodo.org

The chlorine atoms at the C2 and C5 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the systematic modification of the core structure. For instance, the selective substitution of one chlorine atom over the other can be achieved by controlling reaction conditions or by leveraging the inherent differences in reactivity between the C2 and C5 positions. An example of such a reaction is the selective substitution at the C4 position of 2,4-dichloro-3-nitropyridine (B57353) with morpholine, which precedes further transformations to build the thiazolo[5,4-b]pyridine skeleton. nih.gov This highlights the potential for regioselective functionalization in related systems.

Table 1: Examples of Nucleophilic Substitution on Chloro-Heteroaromatic Systems

Starting Material Nucleophile Product Reference
2,4-dichloro-3-nitropyridine Morpholine 4-(2-chloro-3-nitropyridin-4-yl)morpholine nih.gov
3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole Methoxide (in MeOH) 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole nih.gov

Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and functionalizing halogenated heterocycles. researchgate.netdiva-portal.orgtcichemicals.com For the 2,5-dichloro- researchgate.netnih.govthiazolo[5,4-b]pyridine core, Suzuki coupling provides an efficient method for introducing aryl and heteroaryl substituents at the C2 and C5 positions, which is crucial for building molecular complexity.

The reaction typically involves coupling the dichloro-substrate with an organoboron reagent, such as an arylboronic acid or its pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent can influence the reaction's efficiency and selectivity. For example, Pd(dppf)Cl₂ has been successfully used as a catalyst for coupling a thiazolo[5,4-b]pyridine scaffold with 2-methyl-5-nitrophenylboronic acid pinacol ester. nih.gov The differential reactivity of the two chlorine atoms can potentially allow for sequential, site-selective cross-coupling reactions, enabling the synthesis of unsymmetrically disubstituted products. nih.govresearchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling on Halogenated Heterocycles

Heterocyclic Halide Boronic Acid/Ester Catalyst Product Reference
5-bromo-thiazolo[5,4-b]pyridine derivative 2-methyl-5-nitrophenylboronic acid pinacol ester Pd(dppf)Cl₂ 5-(2-methyl-5-nitrophenyl) derivative nih.gov
3,5-dichloro-1,2,4-thiadiazole p-methoxyphenylboronic acid Pd(PPh₃)₄ 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole researchgate.net

Halogenation and Regioselective Halogen Exchange Reactions

Direct halogenation and halogen exchange reactions are fundamental strategies for preparing versatile synthetic intermediates. mountainscholar.org For the thiazolo[5,4-b]pyridine system, these reactions can be used to introduce different halogens (Br, I) which may be more suitable for certain cross-coupling reactions (e.g., Stille or Sonogashira couplings) than the original chlorine atoms.

Regioselective halogen exchange can be achieved due to the graduated reactivity of halogens at different positions within a molecule. researchgate.net For example, a chlorine atom might be selectively replaced by an iodine atom under specific conditions. Furthermore, synthetic routes to the thiazolo[5,4-b]pyridine core can incorporate halogenation steps. A notable example is the transformation of a 7-morpholinothiazolo[5,4-b]pyridin-2-amine into the corresponding 2-bromo derivative using copper(II) bromide (CuBr₂) and tert-butyl nitrite. nih.gov This Sandmeyer-type reaction demonstrates a method for introducing a halogen at a specific position, which can then be used for further derivatization. Phenomena like the "halogen dance," which involves base-induced halogen migration, have been observed in thiazole systems and indicate the complex reactivity patterns that can be exploited for regioselective synthesis. nih.gov

Ring-Opening and Ring-Closure Mechanisms in Thiazolopyridine Precursors

The synthesis of the thiazolo[5,4-b]pyridine core is predicated on strategic ring-closure reactions of appropriately functionalized precursors. These cyclization reactions are key to forming the fused heterocyclic system.

One common pathway involves the construction of the thiazole ring onto a pre-existing pyridine scaffold. This can be achieved through a one-pot reaction where a substituted 4-morpholinyl pyridine derivative containing a nitro and a thiocyanate (B1210189) group undergoes reduction of the nitro group (e.g., with iron powder in acetic acid), which is immediately followed by an intramolecular cyclization to form the 2-aminothiazolo[5,4-b]pyridine (B1330656) skeleton. nih.gov

Another synthetic approach involves an alkylation-cyclocondensation process. For instance, an aminothiazole can be reacted with a nitrophenacyl bromide, leading to the formation of a tetracyclic intermediate that contains the thiazolopyridine motif. researchgate.net While not directly involving ring-opening of the thiazolopyridine itself, understanding the ring-opening of related precursors, such as 2H-azirines to form thiazoles, provides insight into the fundamental mechanisms governing the formation of the thiazole ring component of the target scaffold. rsc.org

Strategic Derivatization at Specific Positions (e.g., 2-pyridyl, 4-morpholinyl, sulfonamide functionalities) for Activity Modulation

The derivatization of the thiazolo[5,4-b]pyridine core at specific positions is a key strategy for modulating biological activity, particularly in the development of kinase inhibitors. nih.govnih.gov The introduction of functionalities like 2-pyridyl, 4-morpholinyl, and sulfonamide groups can significantly impact a molecule's potency and selectivity by altering its physicochemical properties and its interactions with the target protein.

For example, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed as phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov In this series, the thiazolo[5,4-b]pyridine scaffold acts as a hinge-binder, fitting into the ATP binding pocket of the PI3Kα kinase. Molecular docking studies revealed that the scaffold forms a crucial hydrogen bond with the Val851 residue in the hinge region. nih.gov The introduction of a sulfonamide functionality was found to be a critical structural unit for activity, forming an additional hydrogen bond with Lys802. nih.gov This demonstrates how strategic derivatization leads to specific molecular interactions that enhance inhibitory activity.

Table 3: Derivatization of Thiazolo[5,4-b]pyridine Scaffold and PI3Kα Inhibitory Activity

Compound ID R Group (at C2 position) PI3Kα IC₅₀ (nM) Reference
19a N-(5-methoxy-2-pyridinyl)methanesulfonamide 3.6 nih.gov
19b N-(2-pyridinyl)methanesulfonamide 10.9 nih.gov
19c N-(5-fluoro-2-pyridinyl)methanesulfonamide 14.2 nih.gov

Utilization as a Building Block in Heterocyclic Synthesis

The 2,5-dichloro- researchgate.netnih.govthiazolo[5,4-b]pyridine core is a valuable heterocyclic building block for the synthesis of more complex molecules, particularly in the field of drug discovery. researchgate.netossila.comaksci.com Its rigid, fused structure provides a well-defined three-dimensional scaffold, and the two reactive chlorine atoms allow for its use as a versatile platform for creating libraries of compounds. dmed.org.ua

This scaffold is a key component in the synthesis of various kinase inhibitors, including those targeting PI3K and c-KIT. nih.govnih.gov The ability to perform sequential and regioselective substitutions at the C2 and C5 positions allows chemists to systematically explore the structure-activity relationships of their target compounds. By using 2,5-dichloro- researchgate.netnih.govthiazolo[5,4-b]pyridine as a starting material, complex polycyclic systems and molecules with diverse peripheral functionality can be constructed efficiently. researchgate.netresearchgate.net This utility cements its role as a privileged scaffold in modern heterocyclic and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Dichloro 1 2 Thiazolo 5,4 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the thiazolo[5,4-b]pyridine (B1319707) scaffold. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the carbon-hydrogen framework of the molecule.

In the analysis of thiazolo[5,4-b]pyridine derivatives, ¹H NMR provides critical information about the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another. For instance, in the characterization of a complex derivative, 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide, the ¹H NMR spectrum (recorded in DMSO-d6 at 400 MHz) displays distinct signals corresponding to each proton in the molecule. The aromatic protons on the pyridine (B92270) and benzene rings typically appear in the downfield region (δ 7.0-9.0 ppm), while the protons of the morpholine and methoxy groups appear in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. It is particularly useful for identifying quaternary carbons and carbons in different chemical environments within the heterocyclic system. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom, which is influenced by the presence of heteroatoms (N, S) and electron-withdrawing or donating groups. The structures of newly synthesized thiazolo[5,4-b]pyridine derivatives are routinely confirmed using both ¹H and ¹³C NMR spectroscopic data.

Table 1: Representative ¹H NMR Data for a Thiazolo[5,4-b]pyridine Derivative Compound: 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
10.52 s - NH
8.62 d 2.1 Pyridine-H
8.21 d 5.7 Pyridine-H
8.11 d 2.1 Pyridine-H
7.80 dd 14.9, 8.5 Phenyl-H
7.64–7.56 m - Phenyl-H
7.25 td 8.6, 2.1 Phenyl-H
6.86 d 5.7 Pyridine-H
3.88–3.78 m - Morpholine-H & Methoxy-H

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. This technique is routinely applied in the characterization of newly synthesized thiazolo[5,4-b]pyridine derivatives.

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm) of the theoretical value. This level of precision enables chemists to distinguish between compounds with the same nominal mass but different elemental formulas. For example, the molecular formula of a thiazolo[5,4-b]pyridine derivative can be confirmed by comparing the experimentally measured mass with the mass calculated from the proposed formula. This technique has been used to study the fragmentation pathways of related isothiazolopyridines. researchgate.net

Table 2: HRMS Data for a Thiazolo[5,4-b]pyridine Derivative Compound: 2,5-bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazolo[5,4-d]thiazole

Ion Calculated m/z ([M+H]⁺) Found m/z ([M+H]⁺)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For 2,5-dichloro- researchgate.netias.ac.inthiazolo[5,4-b]pyridine and its derivatives, IR spectroscopy can confirm the presence of key structural features. The spectrum would exhibit characteristic absorption bands for C-Cl bonds, C=N and C=C bonds within the aromatic heterocyclic system, and C-S bonds. In more complex derivatives, other functional groups such as N-H (amines, amides), C=O (carbonyls), and O-H (alcohols) can be readily identified by their distinctive absorption frequencies.

Table 3: Key IR Absorption Bands for a Thiazolo[5,4-b]pyridine Derivative Compound: 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide

Wavenumber (cm⁻¹) Functional Group Assignment
3000, 2928 C-H stretching (aromatic and aliphatic)
1557, 1476, 1425 C=C and C=N stretching (aromatic rings)
1343 S=O stretching (sulfonamide)
1266 C-O stretching (ether)
1068 C-N stretching
961, 846 C-H bending (out-of-plane)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a compound. This analysis provides an empirical formula for the substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. The structures of newly synthesized 1,3,4-thiadiazole derivatives, a related class of compounds, have been characterized in part by elemental analysis. For thiazolo[5,4-b]pyridine derivatives, close agreement between the experimentally found percentages and the calculated values provides strong evidence for the compound's purity and correct elemental composition. mdpi.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

Column Chromatography: This is a primary technique for the purification of crude reaction products. In the synthesis of thiazolo[5,4-b]pyridine derivatives, the crude material is passed through a column packed with a stationary phase (commonly silica gel). unimi.itnih.gov A solvent system (eluent) is chosen to separate the desired product from byproducts and unreacted starting materials based on differences in their polarity and affinity for the stationary phase. unimi.it

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. It provides a quick qualitative assessment of the number of components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to assess the final purity of the isolated compound. For thiazolo[5,4-b]pyridine derivatives, analytical HPLC can determine the purity with high accuracy, often greater than 95%. beilstein-journals.org The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase, and the purity is typically reported as a percentage of the total peak area in the chromatogram.

Computational Chemistry and Mechanistic Investigations of Thiazolopyridine Systems

Molecular Docking Studies in Ligand-Target Binding Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how ligands, such as derivatives of 2,5-dichloro- dmed.org.uanih.govthiazolo[5,4-b]pyridine (B1319707), interact with biological targets at the atomic level.

Research into novel kinase inhibitors has frequently employed molecular docking to elucidate the binding modes of thiazolo[5,4-b]pyridine derivatives. For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analog was studied. nih.gov Docking analysis revealed that the thiazolo[5,4-b]pyridine scaffold fits snugly into the ATP binding pocket of the PI3Kα kinase. nih.gov Key interactions observed included a hydrogen bond with the Val851 residue in the hinge region and a water-mediated bridge with Typ836 and Asp810. nih.gov Furthermore, a crucial hydrogen bond was identified between the sulfonamide group of the ligand and Lys802, highlighting the importance of this functional group for potent inhibition. nih.gov

Similarly, in the pursuit of overcoming resistance to existing cancer therapies, molecular docking studies were performed on thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT kinase, a target in gastrointestinal stromal tumors. nih.gov These computational studies helped to rationalize the observed inhibitory activities by visualizing the binding poses of the compounds within the c-KIT active site. nih.gov For example, a derivative with a 3-(trifluoromethyl)phenyl group showed moderate activity, and the docking study revealed that this specific group fits well into a hydrophobic binding pocket. nih.gov The nitrogen at position 4 of the thiazolo[5,4-b]pyridine core has been identified as a hinge-binding motif in PI3K inhibitors. nih.gov

The insights gained from these docking studies are instrumental in guiding the rational design of more potent and selective inhibitors based on the thiazolopyridine scaffold.

Table 1: Molecular Docking Interactions of Thiazolo[5,4-b]pyridine Derivatives

Target Protein Ligand Scaffold Key Interacting Residues Type of Interaction
PI3Kα 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine Val851 Hydrogen Bond (Hinge)
PI3Kα 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine Typ836, Asp810 Water-mediated Hydrogen Bond
PI3Kα 2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine Lys802 Hydrogen Bond

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful theoretical methods used to compute the electronic structure and properties of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and reactivity, which are crucial for predicting the chemical behavior of compounds like 2,5-dichloro- dmed.org.uanih.govthiazolo[5,4-b]pyridine.

Theoretical Analysis of Electron-Deficient Properties

The fusion of an electron-donating thiazole (B1198619) ring with an electron-withdrawing pyridine (B92270) ring, especially when substituted with electron-withdrawing groups like chlorine, results in a heterocyclic system with distinct electronic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to quantify the electron-deficient nature of the thiazolopyridine core. These calculations can map the electrostatic potential surface, identify sites susceptible to nucleophilic attack, and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO energy, in particular, is a key indicator of a molecule's ability to accept electrons, and a low-lying LUMO would confirm the electron-deficient character of 2,5-dichloro- dmed.org.uanih.govthiazolo[5,4-b]pyridine, suggesting its reactivity towards nucleophiles.

Computational Modeling of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the calculation of activation energies via transition state theory. nih.govrsc.org For thiazolopyridine systems, these methods have been used to explore reaction mechanisms for their synthesis. For example, DFT calculations have been used to investigate the formation of related dihydropyridine (B1217469) systems, revealing that the reaction proceeds through a lower energy triheterocyclic intermediate. researchgate.net By modeling the geometries of reactants, transition states, and products, researchers can predict the feasibility of a proposed reaction pathway and understand the factors that control its outcome. This predictive capability is invaluable for optimizing reaction conditions and designing novel synthetic routes to functionalized thiazolopyridines. nih.govrsc.org

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational models play a significant role in deriving and refining these relationships.

For thiazolo[5,4-b]pyridine derivatives, SAR studies have been crucial in optimizing their potency as kinase inhibitors. In the context of PI3Kα inhibitors, it was established that the sulfonamide functionality is a key structural unit affecting activity. nih.gov Furthermore, the nature of the group attached to the thiazolopyridine core was found to be critical; replacement of a pyridyl group with a phenyl group led to a significant decrease in inhibitory activity. nih.gov

Table 2: SAR Summary for Thiazolo[5,4-b]pyridine-based PI3Kα Inhibitors

Structural Feature Observation Impact on Activity
Sulfonamide Group Presence is important for activity Potent Inhibition

Similarly, SAR studies on c-KIT inhibitors based on the thiazolo[5,4-b]pyridine scaffold explored various substituents at different positions. nih.gov For instance, exploration of the R1 group on the scaffold showed that a 3-(trifluoromethyl)phenyl group resulted in moderate enzymatic inhibitory activity. nih.gov These empirical observations, when combined with the insights from molecular docking, provide a robust framework for designing new analogs with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) models offer a more quantitative approach. For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a QSAR study was conducted to predict their antioxidant activity. dmed.org.ua This study used statistical methods to correlate calculated molecular descriptors (representing physicochemical properties) with the observed biological activity, leading to models that can predict the activity of virtual compounds before their synthesis. dmed.org.ua

Mechanistic Elucidation of Complex Organic Transformations

Computational chemistry provides a powerful lens through which to view the intricate details of complex organic reaction mechanisms. By calculating the energies of various proposed intermediates and transition states, researchers can map out the most likely reaction pathway.

The application of DFT calculations has been used to explore the mechanism for the formation of 1,4-dihydropyridines, where a thiazolo[3,2-a]pyridine derivative was an intermediate. researchgate.net These studies revealed that the reaction proceeds through a lower energy triheterocyclic intermediate compared to a higher energy alternative. researchgate.net Such computational investigations can validate or challenge proposed mechanisms derived from experimental evidence and can uncover subtle electronic or steric effects that govern the reaction's course. This detailed mechanistic understanding is crucial for the rational development of new synthetic methodologies and for expanding the chemical space accessible from the thiazolopyridine scaffold.

Applications in Medicinal Chemistry Research of 2,5 Dichloro 1 2 Thiazolo 5,4 B Pyridine Derivatives

Thiazolopyridines as Scaffolds for Kinase Inhibition

The thiazolo[5,4-b]pyridine (B1319707) framework is a privileged structure in the discovery of kinase inhibitors. Its structural similarity to adenine (B156593) allows it to function as a hinge-binder, a key interaction for ATP-competitive inhibitors. Medicinal chemists have exploited this scaffold to develop inhibitors for a variety of kinases, including Phosphoinositide 3-Kinase (PI3K), c-KIT, Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), and others, by modifying the thiazolopyridine core at various positions to achieve desired potency and selectivity. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been successfully developed as potent inhibitors of Phosphoinositide 3-Kinases (PI3Ks), a family of enzymes crucial in cell signaling pathways related to growth, proliferation, and survival. researchgate.net In one notable study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed and synthesized. researchgate.net This design was based on the pharmacophore splicing of known PI3K inhibitor fragments: the 2-methoxyl pyridine (B92270) unit and the morpholinyl heterocyclic core. researchgate.net

The synthesized compounds demonstrated potent inhibitory activity against PI3Kα. researchgate.net The lead compound, 19a , exhibited an exceptionally low IC50 value of 3.6 nM against PI3Kα. researchgate.net Further investigation into its isoform selectivity revealed that compound 19a also potently inhibited PI3Kγ and PI3Kδ with IC50 values of 1.8 nM and 2.5 nM, respectively. Its inhibitory activity against PI3Kβ was approximately 10-fold lower, indicating a degree of isoform selectivity. researchgate.net

Structure-activity relationship (SAR) studies highlighted the importance of the sulfonamide functionality and the pyridyl group attached to the thiazolo[5,4-b]pyridine core for potent PI3Kα inhibition. researchgate.net For instance, replacing the pyridyl group with a phenyl group led to a significant decrease in activity. researchgate.net Molecular docking studies of compound 19a within the ATP binding pocket of PI3Kα revealed key interactions: a hydrogen bond with Val851 in the hinge region and a water-mediated bridge with Tyr836 and Asp810. An additional hydrogen bond was observed between the sulfonamide group and Lys802, further anchoring the inhibitor in the active site. researchgate.net

Table 1: PI3K Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kγ IC50 (nM) PI3Kδ IC50 (nM)
19a 3.4 35.2 1.8 2.5
19b 4.1 - - -
19c 5.6 - - -

| 19g | 501 | - | - | - |

Data sourced from a study on novel thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors. researchgate.net

c-KIT Inhibitors and Strategies for Overcoming Imatinib (B729) Resistance

The thiazolo[5,4-b]pyridine scaffold has been instrumental in the development of novel c-KIT inhibitors aimed at overcoming resistance to existing therapies like imatinib, particularly in gastrointestinal stromal tumors (GIST). nih.gov Researchers have synthesized and evaluated a series of thiazolo[5,4-b]pyridine derivatives, leading to the identification of compounds with significant inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants. nih.gov

In a comprehensive study, 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and their structure-activity relationships were explored. nih.gov The derivative 6r emerged as a particularly potent c-KIT inhibitor. It demonstrated significant enzymatic and anti-proliferative activities, comparable or superior to sunitinib (B231) and imatinib, respectively. nih.gov Notably, 6r was highly effective against the c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.gov The IC50 value of 6r against this resistant mutant was 4.77 μM, representing an 8-fold higher potency than imatinib. nih.gov

The anti-proliferative activity of these compounds was assessed in c-KIT dependent cancer cell lines, GIST-T1 and HMC1.2. nih.gov The GI50 values of the most potent compounds against GIST-T1 cells were in the nanomolar range, comparable to imatinib. nih.gov In HMC1.2 cells, which harbor the V560G and D816V c-KIT mutations, compound 6r showed a GI50 of 1.15 μM, which was 23.6-fold more potent than imatinib. nih.gov Mechanistic studies revealed that 6r inhibits c-KIT auto-phosphorylation and downstream signaling, leading to the induction of apoptosis and cell cycle arrest. nih.gov

Table 2: Enzymatic and Anti-proliferative Activities of Selected Thiazolo[5,4-b]pyridine Derivatives against c-KIT

Compound c-KIT IC50 (μM) c-KIT V560G/D816V IC50 (μM) GIST-T1 GI50 (μM) HMC1.2 GI50 (μM)
6r 0.15 4.77 0.015 1.15
6s 0.17 10.3 0.021 1.48
7c 0.11 9.89 0.021 1.45
Imatinib 0.27 38.2 0.020 27.1

| Sunitinib | 0.14 | 5.12 | 0.020 | 0.28 |

Data from a study on thiazolo[5,4-b]pyridine derivatives designed to overcome imatinib resistance. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibitors Targeting Resistance Mutations

In the realm of non-small cell lung cancer (NSCLC), the development of inhibitors targeting resistance mutations in the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a critical area of research. A novel series of substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized to address this challenge. nih.gov

One study reported the synthesis of forty-five such derivatives, which were subsequently evaluated for their anticancer activity against various NSCLC cell lines, including those with EGFR mutations (HCC827) and resistance mutations (NCI-H1975). nih.gov Several compounds from this series demonstrated potent anticancer activity. nih.gov The lead compound, 10k , displayed remarkable potency with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against the HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. These values are comparable to the clinically approved drug, Osimertinib. nih.gov

Importantly, the most potent derivatives, including 10b, 10c, 10h, 10i, and 10k , exhibited selective cytotoxicity towards cancer cells while showing no toxicity against a normal human bronchial epithelial cell line (BEAS-2B) at concentrations exceeding 35 μM. nih.gov Mechanistic investigations revealed that compound 10k functions as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells. nih.gov Furthermore, apoptosis assays showed that 10k induced significant early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov Molecular docking simulations suggested that these compounds form crucial hinge interactions and hydrogen bonds with Cys797, indicating effective engagement with the target. nih.gov

Table 3: Anticancer Activity of Lead Thiazolo[5,4-b]pyridine Derivatives against NSCLC Cell Lines

Compound HCC827 IC50 (μM) NCI-H1975 IC50 (μM) A-549 IC50 (μM)
10b 0.012 0.11 0.95
10c 0.015 0.10 0.91
10h 0.013 0.09 0.88
10i 0.011 0.12 0.85
10k 0.010 0.08 0.82

| Osimertinib | 0.011 | 0.09 | 0.84 |

Data from a study on thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors. nih.gov

Cyclin G-Associated Kinase (GAK) Inhibitors

While research on the 2,5-dichloro- nih.govresearchgate.netthiazolo[5,4-b]pyridine scaffold specifically for GAK inhibition is not extensively documented in the reviewed literature, studies on the closely related isothiazolo[4,3-b]pyridine and isothiazolo[4,5-b]pyridine scaffolds provide insights into the potential of such heterocyclic systems as GAK inhibitors. Isothiazolo[4,3-b]pyridines have been identified as a class of selective GAK inhibitors. In contrast, an exploration of the isothiazolo[4,5-b]pyridine scaffold, a regioisomer, revealed that the synthesized derivatives were inactive as GAK inhibitors. Molecular modeling was employed to understand this lack of activity. This highlights the critical importance of the specific arrangement of heteroatoms and substituent positions within the fused ring system for effective GAK inhibition.

Inhibition of Integrally Linked Kinases in Hyperproliferative Disorders

Currently, there is a lack of specific research in the public domain detailing the development or evaluation of 2,5-dichloro- nih.govresearchgate.netthiazolo[5,4-b]pyridine derivatives as inhibitors of Integrally Linked Kinases (ILK) for the treatment of hyperproliferative disorders. While the broader thiazolopyridine scaffold has been investigated for various kinase targets, its application to ILK inhibition appears to be an underexplored area of research.

Cyclin-Dependent Kinase 2 (CDK2)-Cyclin A Inhibition

The investigation of 2,5-dichloro- nih.govresearchgate.netthiazolo[5,4-b]pyridine derivatives as specific inhibitors of the CDK2-Cyclin A complex is not well-documented in the available scientific literature. However, the broader class of thiazole-containing compounds has been explored for CDK inhibition. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent ATP-antagonistic CDK2 inhibitors, with some compounds exhibiting very low nanomolar Ki values against CDK2. acs.org X-ray crystallography of these compounds in complex with CDK2 has helped in rationalizing their structure-activity relationships. acs.org While these findings establish the utility of the thiazole (B1198619) moiety in CDK2 inhibitor design, further research is required to determine if the thiazolo[5,4-b]pyridine scaffold, and specifically its 2,5-dichloro derivative, can be effectively utilized for the development of potent and selective CDK2-Cyclin A inhibitors.

DNA Gyrase B Inhibition

The thiazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the development of DNA gyrase B inhibitors. nih.gov DNA gyrase is a critical bacterial enzyme that plays a pivotal role in DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. brc.hu While specific research on 2,5-dichloro- nih.govnih.govthiazolo[5,4-b]pyridine derivatives as DNA gyrase B inhibitors is not extensively detailed in publicly available literature, the broader class of thiazolo[5,4-b]pyridine analogues has been noted for this activity. nih.gov The mechanism of these inhibitors typically involves binding to the ATP-binding site of the GyrB subunit, thereby preventing the conformational changes necessary for enzyme function. brc.hu Further investigation into the specific structure-activity relationships of 2,5-dichloro substituted derivatives could elucidate their potential as novel antibacterial agents.

Investigation as BCR-ABL, RAF, and VEGFR2 Inhibitors

Derivatives of the thiazolo[5,4-b]pyridine core have been investigated as inhibitors of several key protein kinases implicated in cancer, including BCR-ABL, RAF, and VEGFR2. nih.gov The 5-position of the thiazolo[5,4-b]pyridine scaffold has been identified as a key point for functionalization to target the ATP-binding site of these kinases. nih.gov

Modulators of Receptor Activity

S1P1 and S1P5 Agonist Activity

One of the most significant applications of thiazolo[5,4-b]pyridine derivatives has been in the development of agonists for the sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5). These receptors are crucial in regulating lymphocyte trafficking and are important targets for autoimmune diseases. nih.gov

A notable example is the discovery of 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid (AMG 369), a potent dual S1P1/S1P5 agonist. nih.govnih.gov This compound emerged from the optimization of a series of thiazolopyridine S1P1 agonists with the goal of limiting activity at the S1P3 receptor, which is associated with cardiovascular side effects. nih.gov AMG 369 demonstrated single-digit nanomolar potency for S1P1 with selectivity against S1P2, S1P3, and S1P4. nih.gov

In Vitro Activity of a Thiazolo[5,4-b]pyridine Derivative (AMG 369) at S1P Receptors
ReceptorEC50 (nM)Assay Type
S1P11.3GTPγS
S1P2>10000GTPγS
S1P31300GTPγS
S1P4>10000GTPγS
S1P53.0GTPγS

H3 Receptor Antagonism

The thiazolo[5,4-b]pyridine scaffold has also been explored for its potential as a histamine (B1213489) H3 receptor antagonist. nih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. nih.govnih.gov Antagonists of the H3 receptor are of interest for the treatment of various neurological and psychiatric disorders, including cognitive deficits. nih.gov While the general class of thiazolo[5,4-b]pyridine analogues has been recognized for this activity, specific research detailing the H3 receptor antagonism of 2,5-dichloro- nih.govnih.govthiazolo[5,4-b]pyridine derivatives, including binding affinities or functional assay data, is limited in the available scientific literature.

Glucokinase Activation

Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. Thiazolo[5,4-b]pyridine analogues have been identified as activators of this enzyme. nih.gov Research in this area has led to the discovery of compounds such as 3-Cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide, which activates the glucokinase enzyme at low nanomolar concentrations. While this demonstrates the utility of the thiazolo[5,4-b]pyridine core in designing glucokinase activators, specific data on the activity of 2,5-dichloro- nih.govnih.govthiazolo[5,4-b]pyridine derivatives in this context is not well-documented in the reviewed sources.

Broad-Spectrum Pharmacological Investigations

Beyond the specific targets detailed above, the thiazolo[5,4-b]pyridine scaffold has been the subject of broader pharmacological investigations, revealing its potential to interact with a variety of biological targets. These studies underscore the versatility of this heterocyclic system in medicinal chemistry.

For instance, derivatives of thiazolo[5,4-b]pyridine have been synthesized and evaluated as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov In one study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed, with one representative compound exhibiting an IC50 of 3.6 nM against PI3Kα. nih.gov

Antimicrobial and Antibacterial Activities

The thiazole and pyridine rings are integral components of many compounds with established antimicrobial and antibacterial properties. mdpi.com Consequently, derivatives of the thiazolo[5,4-b]pyridine scaffold are of significant interest in the search for new anti-infective agents. Research into analogous, though structurally distinct, compounds such as 2,5-dichloro thienyl-substituted thiazoles has demonstrated that the presence of chloro-substituents can be compatible with antimicrobial activity. mdpi.com While specific studies focusing exclusively on the antimicrobial and antibacterial activities of derivatives of 2,5-dichloro- nuph.edu.uabiointerfaceresearch.comthiazolo[5,4-b]pyridine are not extensively detailed in publicly available literature, the broader class of thiazolopyridines has shown promise. For instance, various substituted thiazolo[4,5-b]pyridines have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. researchgate.net The general findings suggest that the nature and position of substituents on the thiazolopyridine core play a crucial role in determining the potency and spectrum of antimicrobial action.

Anti-Inflammatory and Analgesic Properties

Inflammation is a complex biological response, and the development of novel anti-inflammatory agents remains a key area of pharmaceutical research. Several studies have highlighted the potential of the thiazolo[4,5-b]pyridine (B1357651) scaffold in the discovery of new anti-inflammatory drugs. pensoft.netresearchgate.net For example, a series of novel N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones were synthesized and showed significant anti-inflammatory effects in in vivo models, with some compounds exhibiting potency comparable to or exceeding that of the standard drug Ibuprofen. biointerfaceresearch.compensoft.net The mechanism of action for these compounds is often linked to the inhibition of inflammatory mediators. While these studies were not conducted on derivatives of 2,5-dichloro- nuph.edu.uabiointerfaceresearch.comthiazolo[5,4-b]pyridine, they underscore the potential of the core thiazolopyridine structure as a pharmacophore for anti-inflammatory agents. Similarly, certain thiazolotriazole derivatives containing a 2,4-dichloro-5-fluorophenyl moiety have demonstrated excellent analgesic activity, suggesting that halogenated aromatic substituents can be beneficial for this therapeutic effect. nih.gov

Antioxidant Activity Studies

Oxidative stress is implicated in the pathogenesis of numerous diseases, leading to a continuous search for effective antioxidant compounds. The thiazolo[4,5-b]pyridine nucleus has been explored as a scaffold for the development of novel antioxidants. nuph.edu.uapensoft.net Research on derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide has shown that these compounds can exhibit significant radical scavenging activity in vitro. pensoft.netresearchgate.net The antioxidant potential of these molecules is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netresearchgate.net The specific contribution of the 2,5-dichloro substitution pattern on the nuph.edu.uabiointerfaceresearch.comthiazolo[5,4-b]pyridine core to antioxidant activity has not been extensively reported, but the general findings for the broader class of compounds suggest that this scaffold is a promising starting point for the design of new antioxidant agents.

Antidiabetic and Anti-Tuberculosis Action

The global health challenges posed by diabetes and tuberculosis necessitate the discovery of new and effective therapeutic agents. While the direct antidiabetic and anti-tuberculosis activities of 2,5-dichloro- nuph.edu.uabiointerfaceresearch.comthiazolo[5,4-b]pyridine derivatives are not well-documented in the available literature, the broader class of thiazole-containing compounds has shown potential in these areas. For instance, certain thiazolidinone-based hybrids have been investigated for their promising antimycobacterial activity. nih.gov Similarly, some thiazole derivatives have been explored as potential antidiabetic agents. However, specific data linking the 2,5-dichloro- nuph.edu.uabiointerfaceresearch.comthiazolo[5,4-b]pyridine scaffold to significant antidiabetic or anti-tuberculosis effects is currently limited.

Rational Design Principles for Novel Thiazolopyridine-Based Therapeutics

The development of new drugs based on the thiazolopyridine scaffold is increasingly guided by rational design principles, which involve a deep understanding of the interactions between the drug molecule and its biological target.

Systematic Exploration of Scaffold Modifications and Substitution Patterns

The 2,5-dichloro- nuph.edu.uabiointerfaceresearch.comthiazolo[5,4-b]pyridine molecule offers two reactive chlorine atoms that serve as handles for systematic chemical modifications. The introduction of various substituents at these positions allows for the exploration of the chemical space around the core scaffold and the investigation of structure-activity relationships (SAR). For instance, in the development of kinase inhibitors, the substitution pattern on the thiazolo[5,4-b]pyridine core is critical for achieving potency and selectivity. nih.gov The strategic placement of different functional groups can influence the compound's binding affinity to the target protein, as well as its pharmacokinetic properties. Techniques such as scaffold hopping, where a known active core is replaced by a novel one with similar spatial and electronic properties, are also employed to discover new intellectual property and improved drug candidates. nih.govrsc.org

Identification of Critical Structural Units for Potency and Target Selectivity

For the rational design of potent and selective therapeutics, it is essential to identify the key structural features of the molecule that are responsible for its biological activity. In the context of thiazolo[5,4-b]pyridine-based kinase inhibitors, for example, specific nitrogen atoms within the heterocyclic system can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov The nature of the substituents at the 2- and 5-positions can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity for the target kinase over other related kinases. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in elucidating these interactions and guiding the design of new derivatives with improved therapeutic profiles. nih.gov

Q & A

Q. What synthetic methodologies are optimal for constructing the 2,5-dichloro-[1,3]thiazolo[5,4-b]pyridine scaffold?

The synthesis typically involves multi-step reactions, including cyclization and halogenation. Key steps may include:

  • Cyclocondensation : Reacting a thioamide precursor with a dichlorinated pyridine derivative under reflux in solvents like dichloromethane or dimethylformamide (DMF) .
  • Halogenation : Introducing chlorine substituents at positions 2 and 5 using chlorinating agents (e.g., POCl₃) under controlled temperature (70–100°C) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How can the structural integrity of this compound derivatives be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry of chlorine substituents via characteristic chemical shifts (e.g., ¹H and ¹³C NMR) .
  • HPLC-MS : Verify molecular weight and purity .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems for novel derivatives .

Q. What preliminary biological screening assays are suitable for this compound class?

Prioritize assays based on known activities of thiazolo[5,4-b]pyridines:

  • Kinase Inhibition : Test against PI3K or c-KIT using radiometric biochemical assays (IC₅₀ values in µM–nM range) .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., GIST-T1 for c-KIT-driven models) .

Advanced Research Questions

Q. How do substituent variations at the 2- and 5-positions influence enzymatic inhibitory potency?

Structure-activity relationship (SAR) studies reveal:

  • Chlorine Substitution : Enhances binding to hydrophobic kinase pockets (e.g., c-KIT IC₅₀ = 9.87 µM for 3-(trifluoromethyl)phenyl derivatives) .
  • Electron-Withdrawing Groups : Improve metabolic stability but may reduce solubility (e.g., -CF₃ vs. -OCH₃) .
  • Steric Effects : Bulky groups at position 2 diminish activity due to steric clashes in the ATP-binding site .

Q. What strategies resolve contradictions in biological data across different assay platforms?

  • Cross-Validation : Compare biochemical (enzyme-only) and cellular (whole-cell) assays to differentiate target-specific vs. off-target effects .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to rationalize discrepancies in IC₅₀ values .
  • Metabolite Profiling : Identify degradation products via LC-MS that may interfere with assays .

Q. How can this compound derivatives overcome kinase inhibitor resistance (e.g., imatinib-resistant c-KIT)?

  • Target Mutations : Design derivatives to bind alternative conformations (e.g., DFG-out vs. DFG-in states) .
  • Bifunctional Inhibitors : Incorporate urea or amide linkers to engage adjacent allosteric pockets (inspired by regorafenib derivatives) .
  • Polypharmacology : Optimize substituents for dual inhibition (e.g., c-KIT and VEGFR2) to bypass resistance .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize impurities .

Methodological Notes

  • Key References : Prioritized peer-reviewed studies (e.g., Molecules , kinase inhibitor research ).
  • Data Gaps : Limited direct data on 2,5-dichloro derivatives inferred from analogous thiazolo[5,4-b]pyridine systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.